5-Chloro-2-(trifluoromethyl)benzenesulfonyl chloride
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Overview
Description
5-Chloro-2-(trifluoromethyl)benzenesulfonyl chloride: is an organic compound with the molecular formula C7H3Cl2F3O2S and a molecular weight of 279.06 g/mol . This compound is characterized by the presence of a chloro group, a trifluoromethyl group, and a sulfonyl chloride group attached to a benzene ring. It is commonly used in organic synthesis and various chemical reactions due to its reactive sulfonyl chloride group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-(trifluoromethyl)benzenesulfonyl chloride typically involves the chlorosulfonation of 5-Chloro-2-(trifluoromethyl)benzene. The reaction is carried out using chlorosulfonic acid (HSO3Cl) as the sulfonating agent under controlled conditions to ensure the selective formation of the sulfonyl chloride group .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chlorosulfonation processes. The reaction is conducted in specialized reactors designed to handle the corrosive nature of chlorosulfonic acid. The product is then purified through distillation or recrystallization to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The sulfonyl chloride group in 5-Chloro-2-(trifluoromethyl)benzenesulfonyl chloride is highly reactive and can undergo nucleophilic substitution reactions with various nucleophiles such as amines, alcohols, and thiols.
Reduction Reactions: The compound can be reduced to the corresponding sulfonyl hydride using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Typical reagents include primary and secondary amines, alcohols, and thiols.
Major Products:
Sulfonamides: Formed by reaction with amines.
Sulfonate Esters: Formed by reaction with alcohols.
Sulfonate Thioesters: Formed by reaction with thiols.
Scientific Research Applications
Chemistry: 5-Chloro-2-(trifluoromethyl)benzenesulfonyl chloride is widely used as a reagent in organic synthesis for the preparation of various sulfonamide and sulfonate derivatives. These derivatives are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals .
Biology and Medicine: In medicinal chemistry, the compound is used to synthesize sulfonamide-based drugs, which exhibit a wide range of biological activities including antibacterial, antifungal, and anti-inflammatory properties .
Industry: The compound is employed in the production of specialty polymers and materials. It is also used as a cross-linking agent in the manufacture of high-performance coatings and adhesives .
Mechanism of Action
The mechanism of action of 5-Chloro-2-(trifluoromethyl)benzenesulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations to introduce sulfonyl functional groups into target molecules .
Comparison with Similar Compounds
- 2-(Trifluoromethyl)benzenesulfonyl chloride
- 4-(Trifluoromethyl)benzenesulfonyl chloride
- 2,6-Dichlorobenzenesulfonyl chloride
- 3-Fluorobenzenesulfonyl chloride
Comparison: 5-Chloro-2-(trifluoromethyl)benzenesulfonyl chloride is unique due to the presence of both a chloro group and a trifluoromethyl group on the benzene ring. This combination of substituents imparts distinct electronic and steric properties to the compound, influencing its reactivity and selectivity in chemical reactions. Compared to other sulfonyl chlorides, it offers a unique balance of reactivity and stability, making it a valuable reagent in organic synthesis .
Properties
IUPAC Name |
5-chloro-2-(trifluoromethyl)benzenesulfonyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2F3O2S/c8-4-1-2-5(7(10,11)12)6(3-4)15(9,13)14/h1-3H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGJQWHLNRYBMOE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)S(=O)(=O)Cl)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2F3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.06 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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